ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a toluidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the fluorobenzyl group, and the addition of the toluidino group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Addition of the Toluidino Group: This can be done through amination reactions using toluidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of the carbonyl group to an alcohol.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific receptors, inhibition of enzymes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, fluorobenzyl compounds, and toluidino-substituted molecules. Examples include:
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Fluorobenzyl Compounds: Molecules with fluorobenzyl groups but different core structures.
Toluidino-Substituted Molecules: Compounds with toluidino groups but different ring systems.
Uniqueness
The uniqueness of ethyl 5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of functional groups and its potential applications across various fields of research. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific exploration.
Biological Activity
Ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H24FNO4S, with a molecular weight of 489.6 g/mol. The compound features a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H24FNO4S |
Molecular Weight | 489.6 g/mol |
IUPAC Name | This compound |
Purity | ≥ 95% |
Research indicates that this compound interacts with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and apoptosis. The presence of the thiophene ring is particularly significant, as it is known to enhance the compound's interaction with cellular receptors.
Biological Activity
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with ethyl (5Z)-5-[...] resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity.
- Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema and reduced levels of inflammatory markers in serum.
Properties
Molecular Formula |
C28H24FNO4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-21-14-12-18(2)13-15-21)16-19-8-5-7-11-23(19)34-17-20-9-4-6-10-22(20)29/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? |
InChI Key |
DCEXSZXPWDTQKF-XHKDLHGUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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